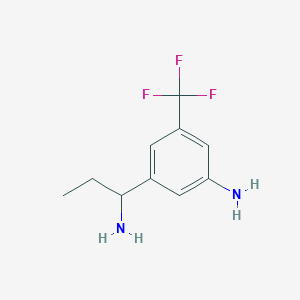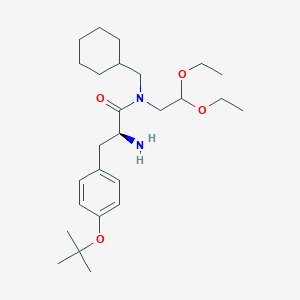
3-(1-Aminopropyl)-5-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminopropyl)-5-(trifluoromethyl)aniline is an organic compound that features both an amino group and a trifluoromethyl group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropyl)-5-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, 3-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 3-(trifluoromethyl)aniline is then alkylated with 1-bromopropane in the presence of a base such as potassium carbonate to introduce the 1-aminopropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions can enhance the scalability of the synthesis.
化学反应分析
Types of Reactions
3-(1-Aminopropyl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Amides, sulfonamides, or alkylated derivatives.
科学研究应用
3-(1-Aminopropyl)-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 3-(1-Aminopropyl)-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the amino group can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of biochemical pathways and the development of new therapeutic agents.
相似化合物的比较
Similar Compounds
3-(1-Aminopropyl)-5-(trifluoromethyl)benzene: Similar structure but lacks the amino group on the aniline ring.
3-(1-Aminopropyl)-4-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.
3-(1-Aminopropyl)-5-(difluoromethyl)aniline: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
3-(1-Aminopropyl)-5-(trifluoromethyl)aniline is unique due to the presence of both the amino group and the trifluoromethyl group on the aniline ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H13F3N2 |
|---|---|
分子量 |
218.22 g/mol |
IUPAC 名称 |
3-(1-aminopropyl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H13F3N2/c1-2-9(15)6-3-7(10(11,12)13)5-8(14)4-6/h3-5,9H,2,14-15H2,1H3 |
InChI 键 |
FYUIRAWUCGFRIV-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC(=CC(=C1)N)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)
![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)
![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)



![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)


![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)

![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)
